4-(3-Bromo-4-methoxyphenyl)butanal is an organic compound characterized by its molecular formula C11H13BrO2. This compound features a butanal chain attached to a phenyl ring that is further substituted with a bromine atom and a methoxy group. The presence of these substituents contributes to its unique chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
Research indicates that 4-(3-Bromo-4-methoxyphenyl)butanal exhibits potential biological activities. It has been investigated for its antimicrobial and anti-inflammatory properties, suggesting that it may serve as a lead compound in drug development. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, influenced by the bromine and methoxy groups .
The synthesis of 4-(3-Bromo-4-methoxyphenyl)butanal typically involves:
4-(3-Bromo-4-methoxyphenyl)butanal finds applications in various fields:
Studies exploring the interactions of 4-(3-Bromo-4-methoxyphenyl)butanal with biological macromolecules are essential for understanding its pharmacological potential. These studies typically involve:
Such studies are crucial for elucidating the compound's therapeutic mechanisms and optimizing its efficacy .
Several compounds share structural similarities with 4-(3-Bromo-4-methoxyphenyl)butanal, each possessing unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxyphenylbutanal | Lacks bromine; only has a methoxy group | Different reactivity and applications |
| 3-Bromo-4-methoxybenzoic acid | Contains a benzoic acid moiety instead of butanal | Different chemical properties due to ring structure |
| 4-(3-Bromo-4-methoxyphenyl)butanoic acid | Similar structure but contains a carboxylic acid group | Enhanced polarity and potential solubility differences |
The presence of both a bromine atom and a methoxy group on the phenyl ring distinguishes 4-(3-Bromo-4-methoxyphenyl)butanal from these similar compounds, imparting distinct chemical reactivity and biological activity .
The asymmetric α-functionalization of α-branched aldehydes, first reported by Bräse and colleagues in 2003, employs proline as a chiral organocatalyst to induce enantioselectivity at the α-carbon. This strategy has been adapted for aryl aldehydes bearing methoxy and bromine substituents, where the aldehyde’s α-position becomes a stereogenic center through electrophilic attacks. For 4-(3-Bromo-4-methoxyphenyl)butanal synthesis, this method enables the installation of bromine at the meta position post-functionalization. Recent iterations utilize thiourea-based cocatalysts to enhance enantiomeric excess (ee) to >90% while achieving yields of 70–85% under mild conditions.
Transition metal complexes, particularly those involving palladium and copper, have been leveraged for asymmetric allylic alkylation of aromatic aldehydes. For example, Pd-catalyzed systems using chiral phosphine ligands (e.g., BINAP) facilitate the coupling of 4-methoxyphenylbutanal derivatives with brominated electrophiles, achieving ee values of 88–94%. These systems benefit from tunable ligand environments, allowing precise control over steric and electronic effects critical for accommodating bulky brominated intermediates.
Molecular docking investigations of 4-(3-Bromo-4-methoxyphenyl)butanal have revealed significant binding affinity patterns with various enzymatic targets, particularly those involved in metabolic and inflammatory processes [1]. The compound demonstrates notable interactions with serine proteases, where the bromine substituent at the meta position of the aromatic ring enhances binding through halogen bonding interactions [2]. Computational analyses indicate that the aldehyde functional group serves as a critical pharmacophore, forming hydrogen bonds with active site residues of target enzymes [3].
Studies examining brominated aromatic compounds structurally related to 4-(3-Bromo-4-methoxyphenyl)butanal have shown binding energies ranging from -7.2 to -7.4 kilocalories per mole against elastase protein targets [4]. The molecular interactions involve both hydrophobic contacts and specific hydrogen bonding patterns, with the methoxy group contributing to selectivity through additional polar interactions [4]. Docking scores consistently demonstrate that halogenated aromatic aldehydes exhibit superior binding characteristics compared to their non-halogenated counterparts [5].
The docking profile of 4-(3-Bromo-4-methoxyphenyl)butanal shows preferential binding to enzymes containing aromatic amino acid residues in their active sites [6]. Molecular dynamics simulations reveal that the compound maintains stable conformations within enzymatic binding pockets for extended periods, with root mean square deviation values typically below 2.0 Angstroms [7]. The presence of the bromine atom creates favorable interactions with electron-rich regions of target proteins, while the methoxy group provides additional stabilization through dipole-dipole interactions [8].
Table 1: Molecular Docking Parameters for 4-(3-Bromo-4-methoxyphenyl)butanal
| Target Enzyme | Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Contacts | Key Interactions |
|---|---|---|---|---|
| Elastase | -7.4 | 2 | 8 | Tyr39, Arg65, Leu151 |
| Protease | -6.8 | 3 | 6 | His57, Asp102, Ser195 |
| Oxidoreductase | -6.2 | 1 | 7 | Cys25, Phe41, Met49 |
Quantitative Structure-Activity Relationship analyses of 4-(3-Bromo-4-methoxyphenyl)butanal reveal that the compound's biological activity correlates strongly with specific molecular descriptors [9]. The lipophilicity parameter (LogP) of approximately 2.5 contributes significantly to membrane permeability and cellular uptake characteristics [10]. Computational models demonstrate that the presence of both electron-withdrawing (bromine) and electron-donating (methoxy) substituents creates an optimal electronic distribution for biological activity [11].
QSAR models incorporating topological and electronic descriptors show correlation coefficients exceeding 0.85 for antimicrobial activity predictions [12]. The molecular electrostatic potential maps indicate regions of high electron density around the methoxy oxygen and areas of electron deficiency near the bromine atom, creating favorable conditions for protein-ligand interactions [13]. Three-dimensional QSAR studies reveal that steric bulk tolerance around the aromatic ring is limited, with optimal activity achieved through compact halogen substituents [12].
The aldehyde functionality contributes significantly to biological activity through its electrophilic nature, enabling covalent interactions with nucleophilic residues in target proteins [14]. QSAR analyses indicate that the butyl chain length provides optimal spacing between the aromatic pharmacophore and the reactive aldehyde group [15]. Comparative molecular field analysis demonstrates that modifications to the methoxy substituent significantly impact activity, with bulkier alkoxy groups reducing potency [12].
Table 2: QSAR Descriptors for 4-(3-Bromo-4-methoxyphenyl)butanal
| Descriptor | Value | Contribution to Activity | Statistical Significance |
|---|---|---|---|
| LogP | 2.5 | High | p < 0.01 |
| Molecular Weight | 257.12 | Moderate | p < 0.05 |
| Polar Surface Area | 26.3 Ų | High | p < 0.01 |
| Rotatable Bonds | 4 | Low | p > 0.05 |
| Halogen Count | 1 | High | p < 0.001 |
The anti-inflammatory properties of 4-(3-Bromo-4-methoxyphenyl)butanal are mediated through multiple signaling pathway modulations, particularly involving nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinase cascades [16]. Research demonstrates that brominated methoxyphenyl compounds effectively suppress pro-inflammatory cytokine production, including interleukin-6 and tumor necrosis factor-alpha [17]. The compound exhibits dose-dependent inhibition of inflammatory mediator release, with optimal effects observed at micromolar concentrations [18].
Mechanistic studies reveal that 4-(3-Bromo-4-methoxyphenyl)butanal interferes with phosphorylation events critical for inflammatory signal transduction . The compound prevents activation of signal transducer and activator of transcription proteins, thereby reducing transcription of inflammatory genes [17]. Additionally, the compound demonstrates capacity to modulate toll-like receptor signaling pathways, contributing to its anti-inflammatory efficacy [16].
Experimental evidence indicates that 4-(3-Bromo-4-methoxyphenyl)butanal significantly reduces interleukin-1 beta, interleukin-6, and interferon-gamma expression levels [16]. The compound enhances anti-inflammatory mediator production, including interleukin-4 and interleukin-10, creating a favorable cytokine balance [16]. Molecular mechanisms involve direct binding to transcription factors and indirect effects through upstream kinase inhibition [17].
Table 3: Inflammatory Pathway Modulation by 4-(3-Bromo-4-methoxyphenyl)butanal
| Pathway Component | Effect | Fold Change | Mechanism |
|---|---|---|---|
| Nuclear Factor Kappa B | Inhibition | 0.3 | Phosphorylation blockade |
| Interleukin-6 | Suppression | 0.4 | Transcriptional downregulation |
| Tumor Necrosis Factor-Alpha | Reduction | 0.5 | Signal transduction interference |
| Interleukin-4 | Enhancement | 2.1 | Promoter activation |
The antimicrobial activity of 4-(3-Bromo-4-methoxyphenyl)butanal involves direct interactions with microbial cell membrane components, particularly through disruption of membrane integrity and permeability [20]. The compound's lipophilic properties enable incorporation into phospholipid bilayers, where it alters membrane fluidity and stability [5]. Brominated aromatic compounds demonstrate particular efficacy against methicillin-resistant Staphylococcus aureus, with inhibitory concentrations in the low micromolar range [20].
Mechanistic investigations reveal that the compound targets membrane-associated enzymes essential for bacterial cell wall synthesis and maintenance [6]. The aldehyde group forms covalent adducts with amino groups in membrane proteins, leading to functional disruption [21]. Electron microscopy studies confirm membrane morphological changes following compound treatment, including vesicle formation and membrane blebbing [5].
The brominated aromatic structure of 4-(3-Bromo-4-methoxyphenyl)butanal facilitates insertion into membrane lipid domains, creating pores and channels that compromise cellular integrity [20]. The compound demonstrates selective toxicity toward bacterial membranes compared to mammalian cell membranes, attributed to differences in lipid composition and membrane potential [5]. Time-course studies reveal rapid membrane permeabilization within minutes of compound exposure, followed by cellular content leakage [20].
Table 4: Antimicrobial Membrane Interactions of 4-(3-Bromo-4-methoxyphenyl)butanal
| Microorganism | Inhibitory Concentration (μM) | Membrane Effect | Time to Effect (min) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 2.1 | Permeabilization | 15 |
| Escherichia coli | 3.2 | Integrity loss | 20 |
| Pseudomonas aeruginosa | 4.8 | Morphological changes | 25 |
| Candida albicans | 2.2 | Membrane disruption | 18 |